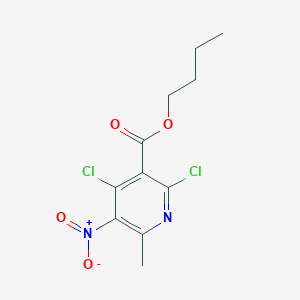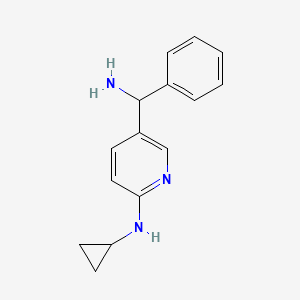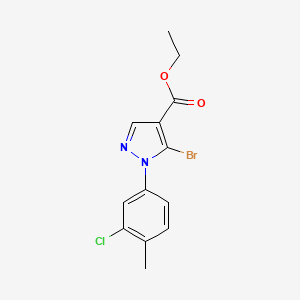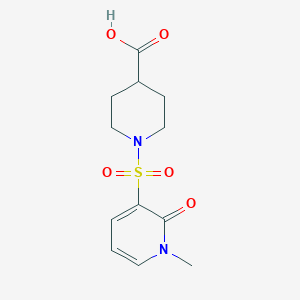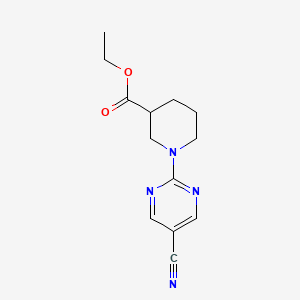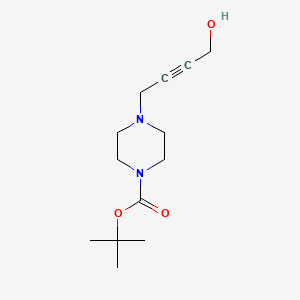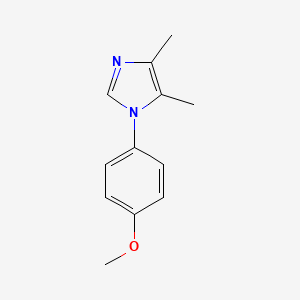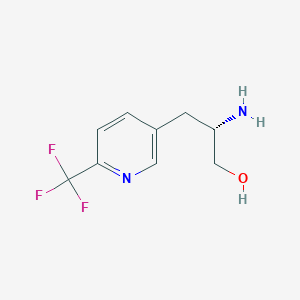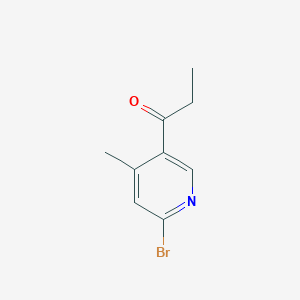
1-(6-Bromo-4-methylpyridin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-4-methylpyridin-3-yl)propan-1-one is an organic compound with the molecular formula C9H10BrNO. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 4th position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromo-4-methylpyridin-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-methylpyridine followed by a Friedel-Crafts acylation reaction. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The acylation step involves the reaction of the brominated pyridine with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-4-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products:
Substitution: Various substituted pyridine derivatives.
Reduction: 1-(6-Bromo-4-methylpyridin-3-yl)propan-1-ol.
Oxidation: 1-(6-Bromo-4-methylpyridin-3-yl)propanoic acid.
Scientific Research Applications
1-(6-Bromo-4-methylpyridin-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(6-Bromo-4-methylpyridin-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
- 1-(6-Methoxypyridin-3-yl)propan-1-one
- 1-(6-Bromopyridin-3-yl)propan-1-one
- 1-(6-Bromo-4-methylpyridin-3-yl)ethanone
Uniqueness: 1-(6-Bromo-4-methylpyridin-3-yl)propan-1-one is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the propan-1-one moiety also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
1-(6-bromo-4-methylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C9H10BrNO/c1-3-8(12)7-5-11-9(10)4-6(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
JUHQWPTXODIOND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


